Aglaidithioduline

Description

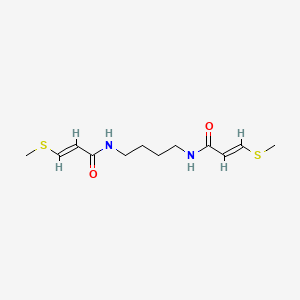

Aglaidithioduline is a sulfur-containing bisamide compound isolated from the leaves of Aglaia edulis, a plant in the Meliaceae family renowned for its natural insecticidal properties . Its chemical structure is defined as N,N′-Bis[3-(methylthio)-2-propenoyl]putrescine (molecular formula: C₁₂H₂₀N₂O₂S₂; molecular weight: 256.368 g/mol) . This compound exists in the (E,E)-stereochemical configuration and forms pale orange needles with a melting point of 164–165°C . This compound exhibits strong insecticidal activity, consistent with the broader bioactivity profile of Aglaia species, which produce structurally diverse secondary metabolites such as cyclopenta[b]benzofurans and benzo[b]oxepines .

Properties

Molecular Formula |

C12H20N2O2S2 |

|---|---|

Molecular Weight |

288.4 g/mol |

IUPAC Name |

(E)-3-methylsulfanyl-N-[4-[[(E)-3-methylsulfanylprop-2-enoyl]amino]butyl]prop-2-enamide |

InChI |

InChI=1S/C12H20N2O2S2/c1-17-9-5-11(15)13-7-3-4-8-14-12(16)6-10-18-2/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,13,15)(H,14,16)/b9-5+,10-6+ |

InChI Key |

SOZZFXSEKXBXFS-NXZHAISVSA-N |

Isomeric SMILES |

CS/C=C/C(=O)NCCCCNC(=O)/C=C/SC |

Canonical SMILES |

CSC=CC(=O)NCCCCNC(=O)C=CSC |

Synonyms |

aglaidithioduline |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aglaidithioduline belongs to a class of bisamides derived from Aglaia edulis. Its closest structural analogs include Aglaiduline and Aglaithioduline , which share a putrescine backbone but differ in sulfur substitution (Table 1).

Table 1: Structural and Functional Comparison of this compound and Related Bisamides

Key Differences:

Sulfur Substitution: Aglaiduline lacks sulfur atoms, whereas Aglaithioduline and this compound incorporate one and two methylthio (-SCH₃) groups, respectively. This substitution enhances lipophilicity and likely improves binding to insect molecular targets . The (E,E)-configuration of this compound’s methylthio-propenoyl chains optimizes spatial alignment for bioactivity .

Biological Activity: this compound’s dual sulfur groups correlate with stronger insecticidal effects compared to its analogs. For example, in bioassays against Spodoptera frugiperda larvae, sulfur-containing bisamides showed dose-dependent growth inhibition, with this compound exhibiting the highest efficacy . Aglaithioduline, with a single sulfur, demonstrates intermediate activity, while Aglaiduline’s non-sulfurized structure results in reduced potency .

Synthesis and Isolation: All three bisamides were first isolated from Aglaia edulis leaves by Saifah et al. (1999) using chromatographic techniques . this compound’s structure was later revised in 2002 using synthetic and spectroscopic methods, confirming its stereochemistry and distinguishing it from Hemileptagline, a previously misassigned synonym .

Functional Comparison with Non-Bisamide Analogs

While this compound’s primary analogs are bisamides, other Aglaia edulis metabolites, such as cyclopenta[b]benzofurans (e.g., Aglaroxin A) and benzo[b]oxepines (e.g., edulisone A), share insecticidal functions but differ mechanistically:

- Aglaroxin A : A cyclopenta[b]benzofuran derivative that disrupts mitochondrial electron transport in insects . Unlike bisamides, it lacks sulfur and targets different biochemical pathways.

- Edulisone A : A benzo[b]oxepine with moderate antifungal activity but weaker insecticidal effects compared to this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.